molecular formula C4H5FO3S B15327139 3-Oxocyclobutane-1-sulfonyl fluoride

3-Oxocyclobutane-1-sulfonyl fluoride

Cat. No.: B15327139
M. Wt: 152.15 g/mol
InChI Key: GTEPQAYAORZVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxocyclobutane-1-sulfonyl fluoride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclobutane ring, a sulfonyl fluoride group, and a ketone functional group. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound in organic synthesis, medicinal chemistry, and materials science.

Chemical Reactions Analysis

3-Oxocyclobutane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 3-Oxocyclobutane-1-sulfonyl fluoride exerts its effects involves the formation of stable sulfur (VI) linkages through SuFEx reactions. These reactions are characterized by their efficiency, selectivity, and operational simplicity . The compound acts as an electrophilic warhead, reacting with nucleophiles to form covalent bonds. This mechanism is particularly useful in bioconjugation and the modification of biomolecules .

Comparison with Similar Compounds

3-Oxocyclobutane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides such as:

Properties

Molecular Formula

C4H5FO3S

Molecular Weight

152.15 g/mol

IUPAC Name

3-oxocyclobutane-1-sulfonyl fluoride

InChI

InChI=1S/C4H5FO3S/c5-9(7,8)4-1-3(6)2-4/h4H,1-2H2

InChI Key

GTEPQAYAORZVNB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)S(=O)(=O)F

Origin of Product

United States

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